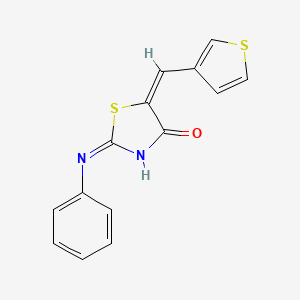![molecular formula C21H18N2O2 B6076696 4-Methyl-2-(1-phenylpropan-2-yl)pyrrolo[3,4-c]quinoline-1,3-dione](/img/structure/B6076696.png)
4-Methyl-2-(1-phenylpropan-2-yl)pyrrolo[3,4-c]quinoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-(1-phenylpropan-2-yl)pyrrolo[3,4-c]quinoline-1,3-dione is a nitrogen-containing heterocyclic compound This compound is part of the pyrroloquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(1-phenylpropan-2-yl)pyrrolo[3,4-c]quinoline-1,3-dione typically involves multi-step reactions. One common method includes the reaction of diketene, isatin, and primary amines in ethanol, promoted by pyrazole . This method is advantageous due to its operational simplicity, mild conditions, and excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The green synthesis approach, which avoids toxic solvents and uses readily available precursors, is particularly favored in industrial settings .
化学反応の分析
Types of Reactions
4-Methyl-2-(1-phenylpropan-2-yl)pyrrolo[3,4-c]quinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
科学的研究の応用
4-Methyl-2-(1-phenylpropan-2-yl)pyrrolo[3,4-c]quinoline-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used to investigate biological pathways and interactions due to its bioactive properties.
Industry: It is used in the development of dyes, fragrances, and other industrial products.
作用機序
The mechanism of action of 4-Methyl-2-(1-phenylpropan-2-yl)pyrrolo[3,4-c]quinoline-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate these targets, leading to various biological effects such as inhibition of enzyme activity or alteration of signaling pathways .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrroloquinoline derivatives, such as:
2-Methyl-2-(4-(2-methyl-8-(1H-pyrrolo[2,3-b]quinoline-1,3-dione): Known for its kinase inhibitory activity.
Quinolinyl-pyrazoles: These compounds have diverse pharmacological activities and are used in medicinal chemistry.
Uniqueness
4-Methyl-2-(1-phenylpropan-2-yl)pyrrolo[3,4-c]quinoline-1,3-dione is unique due to its specific substituents and the resulting biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications .
特性
IUPAC Name |
4-methyl-2-(1-phenylpropan-2-yl)pyrrolo[3,4-c]quinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-13(12-15-8-4-3-5-9-15)23-20(24)18-14(2)22-17-11-7-6-10-16(17)19(18)21(23)25/h3-11,13H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOBZYUXYMIACG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C3=C1C(=O)N(C3=O)C(C)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-4-[5-[(E)-2-cyano-3-(3-ethoxyanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoic acid](/img/structure/B6076633.png)
![1-(4-ethyl-1-piperazinyl)-3-[3-({[3-(3-pyridinyl)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6076651.png)
![2-[4-(4-isobutylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B6076658.png)

![2-[4-(4-methylbenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6076668.png)
![2-[(Cyclopentylamino)methylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B6076673.png)
![(2-fluoro-4-biphenylyl){1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6076676.png)
![2-[1-(4-ethoxybenzyl)-4-(3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6076681.png)
![N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B6076688.png)

![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B6076704.png)
![2-[(4-hydroxyphenyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B6076707.png)
![5-(4-chlorobenzyl)-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B6076717.png)
![(1-{[1-(tetrahydro-3-thienyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B6076722.png)
